![molecular formula C21H28N4O2 B2630792 N-(2-ethylphenyl)-2-{[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide CAS No. 1226440-08-9](/img/structure/B2630792.png)
N-(2-ethylphenyl)-2-{[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-ethylphenyl)-2-{[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide is a useful research compound. Its molecular formula is C21H28N4O2 and its molecular weight is 368.481. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(2-ethylphenyl)-2-{[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide, identified by its CAS number 1226436-42-5, is a compound of interest in medicinal chemistry due to its potential biological activities. This article presents an overview of its biological activity, including structure-activity relationships (SAR), pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C21H28N4O2 with a molecular weight of 368.5 g/mol. The compound features a complex structure that includes both aromatic and heterocyclic components, which are often associated with diverse biological activities.
Property | Value |
---|---|
CAS Number | 1226436-42-5 |
Molecular Formula | C21H28N4O2 |
Molecular Weight | 368.5 g/mol |
Density | N/A |
Boiling Point | N/A |
Melting Point | N/A |
Antitumor Activity
Recent studies have explored the antitumor properties of similar compounds derived from pyrimidine and piperidine scaffolds. For instance, compounds with structural similarities have shown promising results against various cancer cell lines. A notable study demonstrated that derivatives with pyrimidine rings exhibited significant cytotoxicity against Mia PaCa-2 and PANC-1 cell lines, suggesting that modifications in the side chains can enhance antitumor efficacy .
The proposed mechanism of action for compounds like this compound involves the inhibition of specific enzymes or pathways critical for tumor growth. For example, SAR studies indicate that the presence of piperidine enhances binding affinity to target proteins involved in cell proliferation .
Structure-Activity Relationship (SAR)
The SAR analysis of similar compounds has indicated that modifications in the piperidine ring can significantly affect biological activity. Compounds with electron-donating groups on the piperidine nitrogen tend to exhibit improved potency against tumor cells. This is exemplified in studies where variations in substituents on the pyrimidine ring led to differential inhibition of topoisomerase II, a key enzyme involved in DNA replication .
Study 1: Anticancer Efficacy
In a study evaluating the anticancer efficacy of related compounds, a series of pyrimidine derivatives were synthesized and tested against human tumor cell lines such as HepG2 and RKO. The results indicated that certain derivatives showed potent activity with IC50 values in the low micromolar range, highlighting the potential for further development into therapeutic agents .
Study 2: Pharmacokinetics and Toxicology
Another investigation focused on the pharmacokinetics and toxicity profile of similar compounds revealed that modifications in the alkyl chain length could influence metabolic stability and toxicity. Compounds with longer alkyl chains exhibited reduced clearance rates, suggesting a need for careful optimization during drug development .
Aplicaciones Científicas De Investigación
Pharmacological Applications
1. Drug Development
N-(2-ethylphenyl)-2-{[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide has been investigated for its role in drug development, particularly as a potential therapeutic agent targeting specific biological pathways. Its structural features suggest that it may interact with various receptors or enzymes involved in disease processes.
2. Inhibition Studies
Research indicates that compounds similar to this compound may inhibit lysosomal phospholipase A2 (PLA2G15), which is linked to drug-induced phospholipidosis. This property could be leveraged in screening for potential drug toxicity during the development phase, as inhibition of PLA2G15 has been shown to correlate with phospholipid accumulation in lysosomes .
3. Structure-Based Drug Design
The compound's unique structure makes it a candidate for structure-based drug design (SBDD) methodologies. SBDD utilizes the three-dimensional structures of biological targets to design new drugs that can effectively interact with these targets . The application of this compound in this context could lead to the discovery of novel therapeutics for various conditions.
Propiedades
IUPAC Name |
N-(2-ethylphenyl)-2-[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxyacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N4O2/c1-4-17-9-5-6-10-18(17)23-19(26)14-27-20-12-16(3)22-21(24-20)25-11-7-8-15(2)13-25/h5-6,9-10,12,15H,4,7-8,11,13-14H2,1-3H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUUWEWIUPGVYRG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)COC2=NC(=NC(=C2)C)N3CCCC(C3)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.